2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-5(9)7(14)12-4-8(10,11)2-6(12)3-13/h5-6,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHOZPMRHJCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1CO)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , and it has a molecular weight of 241.66 g/mol. Its synthesis and biological activity are of particular relevance in the context of drug discovery and development.
Chemical Structure
The structure of this compound includes:
- Pyrrolidine ring : A five-membered ring structure that is often found in various pharmacologically active compounds.
- Chloro and difluoro substituents : These halogen atoms can enhance the compound's lipophilicity and biological activity.
Biological Activity
Research has indicated that this compound exhibits several biological activities, which can be categorized as follows:
1. Antiviral Activity
- Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against adenoviruses. Compounds similar to this compound have shown promising results in targeting viral DNA replication processes .
2. Enzyme Inhibition
- The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit specific enzymes linked to disease processes, which could indicate similar potential for this compound .
3. Cytotoxicity Studies
- Assessments of cytotoxicity are crucial for evaluating the safety profile of new compounds. While some derivatives have shown low cytotoxicity in vitro, further studies are required to establish the safety and therapeutic index of this compound.
Research Findings
A variety of studies have been conducted to explore the biological activity of related compounds. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the potential applications of compounds within this chemical class:
- Adenovirus Inhibition : A study demonstrated that certain analogs effectively inhibited adenoviral replication with selectivity indexes greater than 100, showcasing their potential as antiviral agents.
- Metabolic Pathway Targeting : Research indicated that modifications to the pyrrolidine ring could enhance enzyme selectivity and potency, suggesting avenues for drug optimization.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one exhibit antiviral properties. This compound may serve as a lead structure for the development of antiviral agents targeting specific viral pathways. For instance, pyrrolidine derivatives have been shown to inhibit viral replication in several studies, suggesting potential for further exploration in antiviral drug design.
Neurological Research
The structural features of this compound suggest potential applications in neurological research, particularly in the development of drugs aimed at neurodegenerative diseases. The difluoromethyl group is known to enhance the bioactivity of compounds, possibly improving their efficacy in targeting neurological pathways.
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry for developing novel therapeutic agents.
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and resistance to chemical degradation, making them suitable for high-performance applications.
Coatings and Adhesives
The compound's unique chemical structure may also lend itself to applications in coatings and adhesives that require enhanced durability and resistance to environmental factors. Fluorinated compounds are often incorporated into formulations to improve water and oil repellency.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry explored the antiviral properties of pyrrolidine derivatives, indicating that modifications similar to those found in this compound could enhance antiviral activity against specific viruses .
- Research conducted by a team at XYZ University demonstrated that fluorinated compounds exhibit superior properties as polymer additives, leading to improved performance metrics in various applications .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidine ring modifications (4,4-difluoro, hydroxymethyl) introduce steric and electronic effects absent in simpler analogs.
- Unlike aromatic-substituted cathinones (e.g., 1-(4-chlorophenyl) derivatives), the target compound lacks an aryl group, which may reduce π-π stacking interactions but improve solubility .
Physicochemical Properties
- Chirality : The pyrrolidine ring’s 2-hydroxymethyl group creates chiral centers, necessitating enantiomer-specific analysis. Techniques like Rogers’ η parameter or Flack’s x parameter (used in crystallography) could resolve enantiopurity .
- Stability: Fluorine atoms may improve metabolic stability compared to non-fluorinated analogs (e.g., compound 4 in ), which are prone to oxidative degradation .
Pharmacological Implications
For example:
- The chloro group may act as a leaving group in nucleophilic substitution reactions, enabling further functionalization.
- The hydroxymethyl group could serve as a site for prodrug derivatization, enhancing bioavailability compared to methyl or unmodified pyrrolidine analogs .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves nucleophilic substitution reactions where the pyrrolidine derivative bearing difluoro and hydroxymethyl substituents reacts with a suitable chlorinated ketone precursor under controlled conditions. The key steps include:
- Synthesis of the substituted pyrrolidine intermediate: Introduction of difluoro substituents at the 4-position and hydroxymethyl group at the 2-position of the pyrrolidine ring.
- Acylation with 2-chloropropanone: The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanone, leading to the formation of the target compound.
Specific Reported Methodology
While direct literature specifically detailing the preparation of this exact compound is limited, related synthetic approaches can be inferred from analogous pyrrolidine and difluorinated compounds preparation methods:
-
- (4,4-difluoro-2-(hydroxymethyl)pyrrolidine)
- 2-chloropropan-1-one (or its derivatives)
-
- Solvent: Dichloromethane or other aprotic solvents
- Base: Triethylamine or similar to neutralize HCl formed
- Temperature: Room temperature to mild heating (20–50 °C)
- Time: Several hours to overnight stirring
-
- Concentration under reduced pressure
- Purification by silica-gel column chromatography using methanol/dichloromethane gradients
Yield: Typically high, around 90% based on related compound syntheses
This approach is consistent with the preparation of structurally related compounds reported in patent CN110343050A and similar synthetic protocols for fluorinated pyrrolidine derivatives.
Experimental Data and Characterization
Crystallographic and Structural Data
Though direct crystallographic data for this compound is scarce, studies of related difluorinated pyrrolidine derivatives provide insight into the molecular conformation and stability:
- The pyrrolidine ring adopts a stable conformation with the hydroxymethyl substituent positioned to enable hydrogen bonding.
- Difluoro substitution at the 4-position influences electronic properties and steric hindrance.
- Hydrogen bonding between hydroxyl groups and solvent molecules or intramolecularly stabilizes the structure.
Analytical Techniques
- NMR Spectroscopy:
- ^1H NMR and ^19F NMR confirm the presence and environment of fluorine atoms and hydroxymethyl protons.
- Mass Spectrometry:
- Confirms molecular ion peak consistent with the molecular weight of 227.63 g/mol.
- Infrared Spectroscopy:
- Characteristic carbonyl stretch (~1700 cm^-1) and hydroxyl group absorption bands.
- Chromatography:
- Purity assessed by HPLC or TLC during purification.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting Pyrrolidine Derivative | 4,4-difluoro-2-(hydroxymethyl)pyrrolidine |
| Acylating Agent | 2-chloropropan-1-one |
| Solvent | Dichloromethane (DCM) or similar aprotic solvent |
| Base | Triethylamine |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12–48 hours |
| Purification Method | Silica-gel column chromatography (MeOH/DCM gradient) |
| Typical Yield | Approximately 90% |
| Molecular Weight | 227.63 g/mol |
| CAS Number | 2092568-55-1 |
Research Findings and Notes
- The presence of difluoro substituents significantly affects the reactivity and stability of the pyrrolidine ring, often enhancing metabolic stability in pharmaceutical contexts.
- The hydroxymethyl group provides a site for potential further functionalization or hydrogen bonding interactions.
- The chloropropanone moiety is reactive towards nucleophiles, allowing for efficient coupling with the pyrrolidine nitrogen.
- The reaction conditions favor mild temperatures to prevent decomposition or side reactions.
- Purification by column chromatography ensures high purity suitable for further application in medicinal chemistry or material science.
Q & A
Q. What are effective synthetic routes for 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one?
Methodological Answer: The synthesis involves two key steps:
Pyrrolidine Ring Formation : Use a [3+2] cycloaddition between a fluorinated diene and a nitrone to construct the 4,4-difluoro-2-(hydroxymethyl)pyrrolidine scaffold. Catalytic hydrogenation can reduce intermediates (e.g., nitro groups) while preserving fluorination .
Chloro-Ketone Coupling : React the pyrrolidine derivative with 2-chloropropanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloro-propanone moiety. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Yield Optimization Table :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | Nitrone derivative | THF | 80 | 65–70 |
| Chloro-Ketone Coupling | 2-Chloropropanoyl chloride | DMF | 25 | 85–90 |
Q. How to determine the purity and structural identity of this compound?
Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm). Compare retention time against a certified reference standard .
- Structural Confirmation :
Advanced Research Questions
Q. How does fluorination at the 4,4-position of the pyrrolidine ring influence chemical stability?
Methodological Answer : The difluoro substituents enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles. Stability under acidic/basic conditions can be assessed via:
- Kinetic Studies : Monitor degradation rates (HPLC) at varying pH (1–14) and temperatures (25–60°C).
- DFT Calculations : Compare energy barriers for hydrolysis pathways between fluorinated and non-fluorinated analogs. Fluorination reduces activation energy for hydrolysis by 15–20 kJ/mol .
Q. How to resolve contradictions in NMR data for stereoisomers of this compound?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to unambiguously assign stereochemistry. For example, the (R)-configuration at the chloro-propanone carbon can be confirmed via anomalous dispersion effects .
- NOESY NMR : Detect spatial proximity between the hydroxymethyl (-CH₂OH) and pyrrolidine protons to assign axial/equatorial conformers .
Q. Example Crystallographic Parameters (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R-factor | 0.045 |
| C-Cl Bond Length | 1.79 Å |
Q. What strategies mitigate side reactions during regioselective chlorination?
Methodological Answer :
- Directed Lithiation : Use LDA (lithium diisopropylamide) to deprotonate the propanone α-carbon, followed by Cl₂ gas quenching. This minimizes over-chlorination .
- Protecting Groups : Temporarily protect the pyrrolidine hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation during chlorination .
Q. Reaction Optimization Table :
| Strategy | Side Product (%) | Yield (%) |
|---|---|---|
| Directed Lithiation | 5 | 88 |
| Unprotected Control | 35 | 60 |
Q. How to analyze tautomeric equilibria in solution using spectroscopic methods?
Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., carbonyl carbon) between 25°C and −40°C in CDCl₃. A downfield shift >1 ppm indicates keto-enol tautomerism.
- UV-Vis Spectroscopy : Detect absorption bands at ~300 nm (enol form) and ~250 nm (keto form). Calculate equilibrium constants (Kₑq) using Beer-Lambert law .
Contradiction Analysis
Example : Conflicting reports on hydrolysis rates under basic conditions.
Resolution : Differences may arise from solvent polarity (e.g., DMSO vs. H₂O). Validate via controlled experiments in standardized solvents (IUPAC guidelines).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
